molecular formula C6H6S5 B11521220 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione CAS No. 65259-97-4

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

Cat. No.: B11521220
CAS No.: 65259-97-4
M. Wt: 238.4 g/mol
InChI Key: DOEVIAQPIMUTRZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C6H6S5 This compound is characterized by its unique structure, which includes a dithiolo and dithiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiomalondianilide with suitable electrophiles in the presence of a base such as morpholine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is not fully elucidated. its reactivity is primarily attributed to the presence of multiple sulfur atoms, which can participate in various chemical interactions. The compound may interact with biological molecules through the formation of disulfide bonds or other sulfur-related interactions, affecting molecular targets and pathways involved in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S5/c7-6-10-4-5(11-6)9-3-1-2-8-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVIAQPIMUTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351288
Record name ST4041186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65259-97-4
Record name ST4041186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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